molecular formula C10H12ClF3N2O2 B8419872 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethanamine acetate

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethanamine acetate

Cat. No.: B8419872
M. Wt: 284.66 g/mol
InChI Key: BPXDAEQDFHGQDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethanamine acetate is a useful research compound. Its molecular formula is C10H12ClF3N2O2 and its molecular weight is 284.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H12ClF3N2O2

Molecular Weight

284.66 g/mol

IUPAC Name

acetic acid;2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine

InChI

InChI=1S/C8H8ClF3N2.C2H4O2/c9-6-3-5(8(10,11)12)4-14-7(6)1-2-13;1-2(3)4/h3-4H,1-2,13H2;1H3,(H,3,4)

InChI Key

BPXDAEQDFHGQDY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=C(C=NC(=C1Cl)CCN)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

113 g of [3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile (0.51 mol, 1 eq.) are diluted in 2.5 L of acetic acid. 30 g of palladium (5% on charcoal) are added. The reaction medium is stirred at ambient temperature under a hydrogen pressure of 5 bar. The progress of the reaction is followed by TLC; when the [3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile has been completely used up, the medium is filtered over a bed of celite, and then concentrated to dryness so as to produce the 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanamine acetate.
Quantity
113 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 g
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.